molecular formula C25H23ClN2O B10933791 4-chloro-1-(3-methoxybenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

4-chloro-1-(3-methoxybenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B10933791
M. Wt: 402.9 g/mol
InChI Key: MDKPVBFFIBIQOP-UHFFFAOYSA-N
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Description

3-{[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes a chlorinated pyrazole ring and multiple aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Chlorination: The pyrazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Aromatic Substitution: The chlorinated pyrazole is reacted with 4-methylphenyl groups through a Friedel-Crafts alkylation reaction.

    Ether Formation: Finally, the compound is subjected to etherification using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the chlorinated pyrazole ring, potentially converting it to a non-chlorinated form.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid or sulfuric acid under controlled conditions.

Major Products Formed

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Dechlorinated pyrazole derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3-{[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-{[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER is unique due to its combination of a chlorinated pyrazole ring and multiple aromatic groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific structural characteristics.

Properties

Molecular Formula

C25H23ClN2O

Molecular Weight

402.9 g/mol

IUPAC Name

4-chloro-1-[(3-methoxyphenyl)methyl]-3,5-bis(4-methylphenyl)pyrazole

InChI

InChI=1S/C25H23ClN2O/c1-17-7-11-20(12-8-17)24-23(26)25(21-13-9-18(2)10-14-21)28(27-24)16-19-5-4-6-22(15-19)29-3/h4-15H,16H2,1-3H3

InChI Key

MDKPVBFFIBIQOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC(=CC=C3)OC)C4=CC=C(C=C4)C)Cl

Origin of Product

United States

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